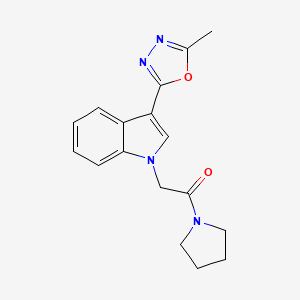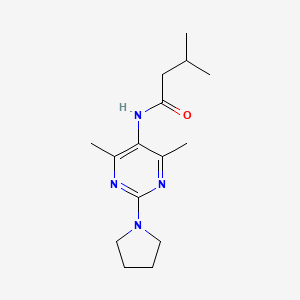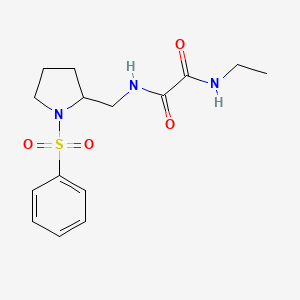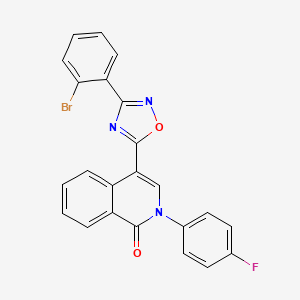
6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative, which is a class of nitrogen-containing heterocycles. These compounds are known for their various biological activities and applications in chemical synthesis. The specific structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential applications in various fields such as pharmaceuticals, agrochemicals, or materials science.
Synthesis Analysis
The synthesis of triazine derivatives typically involves the substitution of chlorine atoms in cyanuric chloride with different nucleophiles. In a related study, the synthesis of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine was achieved by reacting cyanuric chloride (CYC) with diethanolamine (DEA) in a mixed medium of acetone and water. The optimal conditions were found to be a 1:1 molar ratio of CYC to DEA, reacting at 0-5°C for 2 hours in a mixed solvent system with equal volumes of acetone and water . Although this does not directly describe the synthesis of 6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine, it provides insight into the general approach that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of triazine derivatives can be complex, with various substituents influencing the overall geometry and electronic properties. A study on a similar compound, 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, utilized density functional theory (DFT) to investigate the stable structure geometry of the molecule in the gas phase. The vibrational spectra were assigned using normal coordinate analysis (NCA) and the scaled quantum mechanical force field methodology (SQMF). Additionally, the electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), were calculated using time-dependent DFT (TD-DFT). These analyses provide a foundation for understanding the molecular structure of 6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine, as the methods and approaches used for similar compounds can be applied to this compound as well .
Chemical Reactions Analysis
The reactivity of triazine derivatives is influenced by the electronic structure and the presence of functional groups that can participate in chemical reactions. While the provided data does not include specific reactions for 6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine, the study of similar compounds can shed light on potential reactivity patterns. For instance, the presence of amino groups in triazine derivatives can lead to the formation of various adducts with electrophiles, while the chloro substituents may be susceptible to nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are key to their functionality and potential applications. The study of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine provided insights into various molecular properties, including molecular electrostatic potential (MEP), nonlinear optical (NLO) properties, and thermodynamic properties at different temperatures. These properties are crucial for understanding the behavior of the compound under various conditions and can be used to predict the properties of 6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine. The vibrational spectra analysis also contributes to the understanding of the compound's physical properties, as it relates to the molecular structure and bonding .
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Fluorescence Properties
- Microwave-Assisted Synthesis: The compound has been used in microwave-assisted synthesis to produce bistriazines, which have applications in supramolecular chemistry. These bistriazines are significant for their hydrogen bonding and metal complexation, and they can be utilized in the preparation of supramolecular polymers with interesting fluorescence properties (Moral et al., 2010).
Antimalarial Activity
- Antimalarial Compounds: It forms the basis for the synthesis of compounds exhibiting antimalarial activity. Certain derivatives of this compound have shown potency against malaria (Werbel et al., 1987).
Dendrimeric Complex Synthesis
- Dendrimeric Complexes: The compound is used in the synthesis of dendrimeric melamine cored complexes. These complexes, involving Schiff bases and metal ions like Fe(III) and Cr(III), have been characterized for their magnetic behaviors (Uysal & Koç, 2010).
Copper(II) Complex Formation
- Copper(II) Complexes: Utilized in the preparation of copper(II) complexes, this compound has been observed to form various structural configurations with different interactive forces, such as π–π interactions, in these complexes (Chu et al., 2011).
Polymer Synthesis
- Polymer Synthesis: This chemical is integral in synthesizing various polymers like aromatic polyamides, polyimides, and polyureas. These polymers, containing the triazine ring, have unique thermal and solubility properties (Lin et al., 1989).
Surfactant Synthesis
- Gemini Surfactant Synthesis: It is used in the synthesis of novel triazine Schiff base-based cationic gemini surfactants. These have applications as antiwear, antifriction, and anticorrosive additives in polyol (Singh et al., 2016).
Study of Pathogenic Proteins
- Pathogenic Protein Study: A derivative of this compound, MR100, has been synthesized and investigated for its interaction with pathogenic prion proteins, highlighting its potential in biological research (Rodrigues et al., 2015).
Energy Materials
- Energy Material Design: The compound is used in the design of low-aluminum compositions for specific energy applications, demonstrating its utility in the field of material science (Lempert et al., 2020).
Polymer Chemistry
- Aromatic Polyamides: Involved in the creation of aromatic polyamides containing s-triazine rings, it plays a role in developing materials with high thermal stability and unique solubility characteristics (Sagar et al., 1997).
Eigenschaften
IUPAC Name |
6-chloro-2-N,4-N-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N5/c16-9-3-1-5-11(7-9)19-14-21-13(18)22-15(23-14)20-12-6-2-4-10(17)8-12/h1-8H,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYANABJNBYMPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=N2)Cl)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3008375.png)
![2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one](/img/structure/B3008376.png)
![4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3008378.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B3008384.png)
![Tert-butyl 4-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B3008385.png)
![5-[(4-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3008386.png)
![Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3008388.png)


![1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3008392.png)

